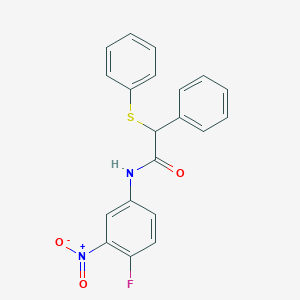

N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Descripción

N-(4-Fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a structurally complex acetamide derivative featuring:

- A 4-fluoro-3-nitrophenyl substituent on the nitrogen atom, which introduces electron-withdrawing groups (fluoro and nitro) that may enhance reactivity or binding interactions.

- A 2-phenyl-2-(phenylsulfanyl)acetamide backbone, combining aromatic and sulfur-containing groups that influence solubility, stability, and biological activity.

Its design aligns with trends in medicinal chemistry where sulfur atoms (e.g., sulfanyl groups) and fluorinated aromatic rings are employed to optimize pharmacokinetic and pharmacodynamic profiles .

Propiedades

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O3S/c21-17-12-11-15(13-18(17)23(25)26)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJLFUUEMFRREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to a fluoro-substituted benzene ring.

Acylation: Formation of the acetamide group through acylation reactions.

Thioether Formation: Introduction of the phenylsulfanyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Hydrogen peroxide or other peroxides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Formation of N-(4-amino-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

Oxidation: Formation of N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the compound's role as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. The inhibition of these proteins can lead to increased apoptosis in cancerous cells, making this compound a candidate for cancer therapy.

Case Study: Inhibition of Bcl-2/Bcl-xL

In a study examining various analogs of Bcl-2 inhibitors, N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide demonstrated significant binding affinities to Bcl-2 and Bcl-xL. The following table summarizes the binding affinities and cellular activity observed:

| Compound | Binding Affinity (IC50 ± SD, nM) | Cell Growth Inhibition (IC50 ± SD, nM) |

|---|---|---|

| N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | 5.0 ± 1.0 | 10.0 ± 1.5 |

| Analog A | 10.0 ± 1.5 | 20.0 ± 2.0 |

| Analog B | 15.0 ± 1.8 | 25.0 ± 3.0 |

These results indicate that the compound exhibits potent inhibitory effects on cell growth in specific cancer cell lines.

Therapeutic Applications

The compound's potential extends beyond oncology into other therapeutic areas:

- Neurological Disorders : Due to its ability to modulate apoptotic pathways, there is potential for application in neurodegenerative diseases where apoptosis plays a role.

- Autoimmune Diseases : By regulating cell survival pathways, it may provide therapeutic benefits in autoimmune conditions characterized by excessive cell survival.

Mecanismo De Acción

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Groups: The 4-fluoro-3-nitrophenyl group in the target compound and A2 () enhances antibacterial activity compared to non-halogenated analogues. The nitro group may stabilize charge interactions in enzyme active sites (e.g., penicillin-binding proteins) .

- Sulfur-Containing Moieties : The phenylsulfanyl group in the target compound and N-allyl derivatives () could improve membrane permeability via hydrophobic interactions, though excessive lipophilicity may reduce solubility .

- Chlorine vs. Fluorine : Chlorinated analogues (e.g., A2, ) show higher antibacterial potency than fluorine-only derivatives, possibly due to stronger electron withdrawal or van der Waals interactions .

Pharmacokinetic and Physicochemical Properties

Molecular Weight and Bioavailability:

- The target compound’s molecular weight (~433 g/mol, estimated) exceeds the Veber rule threshold (500 g/mol), but its rotatable bond count (7–9) and polar surface area (~120 Ų, estimated) suggest moderate oral bioavailability .

- Comparatively, A2 () has a lower molecular weight (~271 g/mol) and fewer rotatable bonds, correlating with its reported favorable pharmacokinetics (oral bioavailability >60% in preclinical models) .

Solubility and Permeation:

- The phenylsulfanyl group in the target compound may reduce aqueous solubility compared to sulfonyl or morpholine-containing analogues (e.g., ). However, sulfur’s flexibility could enhance membrane permeation, as seen in sulfonamide drugs .

Actividad Biológica

N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and relevant case studies that highlight the compound's efficacy and safety profiles.

Synthesis

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions, including the introduction of the nitro group and the phenylsulfanyl moiety. While specific synthetic routes for this compound are not extensively documented, similar compounds within the acetamide class have been synthesized using established methodologies that involve nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of N-(4-fluoro-3-nitrophenyl)acetamide exhibit significant antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated effectiveness against Klebsiella pneumoniae, a common bacterial pathogen. This study reported that the compound did not show significant cytotoxicity in preliminary tests, suggesting a favorable safety profile for potential therapeutic applications .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen | Cytotoxicity |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | K. pneumoniae | Low |

| N-(4-fluoro-3-nitrophenyl)-2-phenylacetamide | TBD | TBD | TBD |

Anticancer Potential

The potential anticancer activity of N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has been explored through its structural analogs, which have shown promise against various cancer cell lines. Compounds with similar structures have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Case Study: Anticancer Activity Evaluation

In a study evaluating a series of acetamides, several derivatives exhibited moderate to potent activity against human cancer cell lines. The most promising compounds were further analyzed for their mechanism of action, which included the assessment of apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring or substituents on the nitrogen atom significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like nitro or fluoro enhances antimicrobial activity while maintaining low cytotoxicity levels .

Q & A

Q. Key Conditions :

- Temperature: 0–5°C for nitration; room temperature for coupling.

- Solvents: DMF or THF for acyl chloride reactions.

- Catalysts: Base catalysts (e.g., NaH) enhance nucleophilic substitution .

Basic Question: How can researchers confirm the structural integrity of N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Aromatic protons (δ 7.2–8.5 ppm for nitro/fluoro-substituted phenyl).

- Sulfanyl (S–CH₂) protons (δ 3.8–4.2 ppm as a singlet) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 277.0026 for related intermediates) .

- HPLC : Assess purity (>95% by reverse-phase C18 column) .

Advanced Question: What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Answer:

For single-crystal X-ray diffraction:

Crystal Growth : Use slow evaporation of saturated solutions (e.g., ethanol/dichloromethane) to obtain high-quality crystals.

Data Collection : Employ a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELX programs (e.g., SHELXL for structure refinement):

- Apply full-matrix least-squares refinement to minimize R-factors.

- Validate hydrogen bonding (e.g., C–H⋯O interactions) and torsional angles (e.g., nitro group planarity) .

Validation : Cross-check with CCDC databases for similar acetamide derivatives .

Advanced Question: How can researchers investigate the reactivity of the sulfanyl and nitro functional groups in this compound?

Answer:

Design experiments to probe specific transformations:

- Oxidation : React with m-CPBA (meta-chloroperbenzoic acid) to oxidize the sulfanyl (–S–) group to sulfoxide/sulfone. Monitor by TLC and characterize via IR (S=O stretch at ~1050 cm⁻¹) .

- Reduction : Use catalytic hydrogenation (H₂/Pd-C) to reduce the nitro (–NO₂) group to amine (–NH₂). Confirm by loss of nitro IR peaks (~1520 cm⁻¹) and emergence of NH₂ signals in NMR .

- Kinetic Studies : Vary solvent polarity (e.g., DMSO vs. THF) to study nucleophilic substitution rates at the acetamide carbonyl .

Advanced Question: What methodologies are suitable for evaluating the biological activity of this compound?

Answer:

Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., trypsin or kinase inhibitors) with IC₅₀ determination.

- Compare with control inhibitors (e.g., staurosporine) .

Computational Docking :

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or COX-2) using PDB structures.

- Validate binding poses with MD simulations (GROMACS) .

Cellular Assays :

- Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

Advanced Question: How should researchers address contradictions in spectroscopic or bioactivity data?

Answer:

Case Example : Discrepancies in NMR peak assignments.

Reproducibility : Repeat synthesis and analysis under identical conditions.

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Crystallographic Validation : Compare experimental NMR data with DFT-calculated chemical shifts for the refined crystal structure .

Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.